An In-depth Technical Guide to 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic Acid
An In-depth Technical Guide to 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Fluorinated Benzoic Acids
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought-after building blocks. Within this class of molecules, substituted benzoic acids are of particular importance as versatile intermediates. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid .
The precise arrangement of chloro, fluoro, and trifluoromethyl groups on the benzoic acid scaffold presents a unique chemical entity with potential for a range of applications. However, the existence of numerous isomers with similar nomenclature necessitates a careful and precise approach to its study. This guide will focus exclusively on the isomer with the Chemical Abstracts Service (CAS) number 1431329-63-3 [1].
Core Molecular Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is the bedrock of its application. This section outlines the key identifiers and predicted physicochemical characteristics of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid.
Chemical Structure and Identifiers
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Systematic Name: 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid
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CAS Number: 1431329-63-3[1]
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Molecular Formula: C₈H₃ClF₄O₂
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Molecular Weight: 242.55 g/mol [1]
The unique substitution pattern is crucial for its reactivity and interactions with biological targets or material frameworks.
Predicted Physicochemical Properties
Quantitative data for this specific isomer is not widely available in public literature. The following properties are predicted based on computational models, providing a useful starting point for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 272.3 ± 40.0 °C | [1] |
| Density | 1.599 ± 0.06 g/cm³ | [1] |
It is imperative for researchers to experimentally verify these values for any practical application. The presence of multiple halogen substituents suggests a crystalline solid at room temperature with moderate to low solubility in water and good solubility in common organic solvents.
Synthesis and Chemical Reactivity
The synthesis of polysubstituted aromatic compounds like 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid requires a strategic, multi-step approach. While a specific, documented synthesis for this exact isomer (CAS 1431329-63-3) is not readily found in peer-reviewed journals, we can infer a logical synthetic pathway based on established organic chemistry principles and published syntheses of similar compounds.
Retrosynthetic Analysis and Plausible Synthetic Route
A plausible synthetic strategy would likely involve the introduction of the substituents onto a pre-existing benzene ring through a series of electrophilic aromatic substitution and functional group interconversion reactions. The directing effects of the existing substituents at each step are critical for achieving the desired regiochemistry.
Caption: A generalized synthetic workflow for polysubstituted benzoic acids.
A potential starting material could be a trifluoromethyl-substituted toluene, which would then undergo sequential halogenation and other functional group manipulations to install the chloro and fluoro groups at the desired positions. The final step would likely be the oxidation of the methyl group to a carboxylic acid. The precise order of these steps would be crucial to control the regioselectivity, guided by the ortho-, para-, and meta-directing effects of the substituents.
For instance, the synthesis of a structurally related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves nitration, esterification, reduction, diazotization, and hydrolysis, highlighting the multi-step nature of these syntheses[2].
Analytical Characterization
The unambiguous identification of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid and the assessment of its purity rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent electron-withdrawing substituents.
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¹³C NMR: The carbon NMR will provide information on all eight carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).
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¹⁹F NMR: This is a critical technique for confirming the presence and chemical environment of the fluorine atoms in the trifluoromethyl group and the single fluorine atom on the ring. The spectrum should show two distinct signals with appropriate coupling.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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A broad O-H stretching band for the carboxylic acid hydroxyl group, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
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C-Cl, C-F, and C-H stretching and bending vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Applications in Research and Development
While specific applications for 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid are not yet widely reported, its structural motifs suggest significant potential in several areas of chemical research, particularly in drug discovery and materials science. The combination of a carboxylic acid "handle" for further reactions with the modulating effects of the halogen substituents makes it a valuable building block.
Medicinal Chemistry
Fluorinated benzoic acids are key intermediates in the synthesis of a wide range of pharmaceuticals. The presence of chlorine, fluorine, and a trifluoromethyl group can enhance a drug candidate's:
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Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation.
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Lipophilicity: This can improve cell membrane permeability and bioavailability.
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Binding Affinity: The electron-withdrawing nature of the halogens can influence the acidity of the carboxylic acid and its ability to form hydrogen bonds or other interactions with biological targets.
For example, related compounds like 3-fluoro-4-(trifluoromethyl)benzoic acid are used in the synthesis of potassium channel openers for epilepsy treatment[3][4], and 3-chloro-2-fluorobenzoic acid is a building block for Aurora A inhibitors[5].
Materials Science
The carboxylic acid group can act as a ligand to coordinate with metal centers, making this compound a potential precursor for the synthesis of:
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Metal-Organic Frameworks (MOFs): These are porous materials with applications in gas storage, separation, and catalysis.
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Liquid Crystals: The rigid, substituted aromatic core could be incorporated into molecules designed to exhibit liquid crystalline properties.
Safety and Handling
Detailed safety information for 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid is not available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion and Future Outlook
3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1431329-63-3) is a highly functionalized building block with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is currently scarce in the public domain, its structural features suggest it could play a valuable role in the development of novel pharmaceuticals and advanced materials. Further research into its synthesis, characterization, and applications is warranted to fully unlock its potential. The multitude of related isomers highlights the critical importance of precise chemical identification through CAS numbers in chemical research.
References
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A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
Figure 1. 2D Chemical Structure of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid.
